molecular formula C14H23NO6S B2455249 8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1373028-36-4

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2455249
CAS No.: 1373028-36-4
M. Wt: 333.4
InChI Key: MDKMSKUZSXKMOO-UHFFFAOYSA-N
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Description

The compound “8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid” is a chemical compound with the molecular formula C14H23NO6 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, deionized water, and potassium cyanide . The reaction is stirred at room temperature for 48 hours, and the resulting suspension is concentrated to yield the desired product .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using NMR spectroscopy . For example, the NMR spectrum of “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” shows signals corresponding to various protons in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the density, boiling point, flash point, and vapor pressure of “tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” have been reported .

Safety and Hazards

The safety and hazards associated with these compounds depend on their specific chemical structure. For example, “8-(TERT-BUTOXYCARBONYL)-1-OXA-8-AZASPIRO[4.5]DECANE-2-CARBOXYLIC ACID” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6S/c1-13(2,3)21-12(18)15-7-5-14(6-8-15)10(11(16)17)4-9-22(14,19)20/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKMSKUZSXKMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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